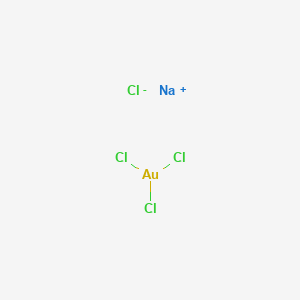

sodium;trichlorogold;chloride

Description

Properties

IUPAC Name |

sodium;trichlorogold;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWAPCEBHEFOV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-].Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[Cl-].Cl[Au](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sodium Tetrachloroaurate(III) for Researchers and Drug Development Professionals

An in-depth technical guide on the physical and chemical properties of Sodium Tetrachloroaurate(III).

Introduction

Sodium tetrachloroaurate(III), systematically named Sodium tetrachloridoaurate(1-), is an inorganic gold compound with the chemical formula Na[AuCl₄]. It is a salt composed of a sodium cation (Na⁺) and a square planar tetrachloroaurate(III) anion ([AuCl₄]⁻). This compound is most commonly available as a bright yellow-orange crystalline dihydrate (Na[AuCl₄]·2H₂O), but also exists in an anhydrous form.[1]

For researchers, scientists, and professionals in drug development, sodium tetrachloroaurate(III) serves as a crucial precursor and catalyst. Its primary applications include the synthesis of gold nanoparticles for biomedical uses, such as drug delivery and medical imaging, and as a catalyst in a variety of organic transformations.[2][3] While some gold compounds have been investigated for therapeutic purposes, including cancer, the evidence for sodium tetrachloroaurate(III) itself is limited, and it is noted for its potential toxicity.[2][4]

This guide provides a comprehensive overview of the physical and chemical properties of sodium tetrachloroaurate(III), detailed experimental protocols for its synthesis and application, and an exploration of its role in research and development.

Physical and Chemical Properties

The properties of sodium tetrachloroaurate(III) vary between its anhydrous and dihydrate forms. The following tables summarize these key characteristics.

Physical Properties

Quantitative physical data for both the anhydrous and dihydrate forms are presented below.

| Property | Sodium Tetrachloroaurate(III) (Anhydrous) | Sodium Tetrachloroaurate(III) Dihydrate |

| Synonyms | Sodium gold chloride, Sodium chloroaurate | Gold sodium chloride dihydrate |

| CAS Number | 15189-51-2 | 13874-02-7[5][6] |

| Molecular Formula | NaAuCl₄[7][8] | NaAuCl₄·2H₂O[6] |

| Molecular Weight | 361.77 g/mol [8] | 397.80 g/mol [5][6] |

| Appearance | Orange powder[7] | Yellow to orange crystalline powder[5][8] |

| Melting Point | Not available | 100 °C (decomposes)[5] |

| Density | 3.81 g/cm³ (Calculated crystal density)¹ | 0.8 g/cm³ (Reported bulk density)¹ |

| Solubility in Water | 139 g/100 mL (10°C)[7]151 g/100 mL (20°C)[7]900 g/100 mL (60°C)[7] | 150 g/100 mL (10°C) |

| Other Solubilities | Soluble in alcohol, sparingly in ether[7] | Soluble in water, alcohol, and ether[5] |

¹Note on Density: A significant discrepancy exists in the reported density values. The value of 3.81 g/cm³ for the anhydrous form is a calculated crystal density from crystallographic data and is considered more accurate. The widely cited value of 0.8 g/cm³ for the dihydrate likely refers to the bulk density of the powder, not the intrinsic crystal density, and appears anomalously low for a gold compound.[5]

Chemical Properties

| Property | Description |

| Stability | The dihydrate is stable up to 100°C, at which point it begins to decompose before all water of hydration is lost.[8] The compound is stable under recommended storage conditions (room temperature, inert atmosphere).[5] |

| Incompatible Materials | Strong bases, ammonia, organic solvents, acids, and zinc. |

| Hazardous Decomposition | When heated to decomposition, it may release toxic fumes of hydrogen chloride, sodium oxides, and gold oxides. |

| Reactivity | Acts as a catalyst in organic synthesis and is a key precursor for the chemical reduction to elemental gold, forming nanoparticles.[2] |

Crystallographic Data

The crystal structure of anhydrous sodium tetrachloroaurate(III) has been determined by X-ray diffraction.

| Parameter | Anhydrous Na[AuCl₄] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Lattice Constants | a = 11.277 Åb = 11.234 Åc = 20.584 Åβ = 104.58° |

| Geometry | The [AuCl₄]⁻ anion exhibits the expected square-planar geometry. |

| Reference | Jones, P. G., Hohbein, R., & Schwarzmann, E. (1988). Acta Crystallographica Section C, 44(7), 1164-1166. |

The dihydrate form is described as consisting of orange-yellow, rhombic, bipyramidal crystals.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of sodium tetrachloroaurate(III) and its subsequent use in fabricating gold nanoparticles are provided below.

Protocol: Synthesis of Sodium Tetrachloroaurate(III)

This protocol describes a modern and efficient method for synthesizing sodium tetrachloroaurate(III) directly from gold powder, adapted from patent literature. This method avoids the intermediate step of creating tetrachloroauric acid.

Materials and Reagents:

-

Gold powder (99.9%+ purity)

-

Concentrated Hydrochloric Acid (HCl, ~36 wt%)

-

Sodium Chlorate (NaClO₃)

-

Sodium Periodate (NaIO₄)

-

Deionized water

-

100 mL flat-bottomed flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL flat-bottomed flask, place 0.5 g of gold powder.

-

Acid Addition: Carefully add 25 mL of concentrated HCl to the flask.

-

Oxidizer Solution Preparation: In a separate beaker, prepare an aqueous solution by dissolving 1 g of sodium chlorate and 1 g of sodium periodate in 5 mL of deionized water.

-

Initiation of Reaction: Add the oxidizer solution to the flask containing the gold powder and HCl.

-

Dissolution: Stir the mixture at room temperature. The reaction is typically rapid, and the gold powder should be fully consumed within approximately 5 minutes, resulting in a clear, orange-yellow product solution containing sodium tetrachloroaurate(III).

-

Isolation: Concentrate the product solution using a rotary evaporator at 100°C under reduced pressure (e.g., 0.5 mbar).

-

Crystallization: Allow the concentrated solution to stand at room temperature. Crystalline sodium tetrachloroaurate(III) will form. The yield is reported to be greater than 99%.

References

- 1. High-Resolution Space Group Diagrams and Tables [img.chem.ucl.ac.uk]

- 2. webvpn.ynu.edu.cn [webvpn.ynu.edu.cn]

- 3. File:Natriumtetrachloroaurat.png - Wikimedia Commons [commons.wikimedia.org]

- 4. File:Natriumtetrachloroaurat.png - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. 氯金酸钠 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of Sodium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium tetrachloroaurate(III) (Na[AuCl₄]), a critical parameter for its application in research, catalysis, and pharmaceutical development. This document summarizes available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents logical workflows through diagrams.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a stable, homogeneous solution. For an ionic compound like sodium tetrachloroaurate(III), the solubility is influenced by several factors including the polarity of the solvent, temperature, and the presence of common ions. Understanding these factors is crucial for designing and controlling chemical reactions, purification processes, and formulation development.

Solubility Data for Sodium Tetrachloroaurate(III)

Sodium tetrachloroaurate(III) exists in both anhydrous (NaAuCl₄) and dihydrate (NaAuCl₄·2H₂O) forms. It is a golden-orange crystalline solid.[1]

Solubility in Aqueous Solutions

Sodium tetrachloroaurate(III) is highly soluble in water. The available quantitative data for the anhydrous form at various temperatures is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 10 | 139.2[2], 150[3] |

| 20 | 151.3[2] |

| 30 | 177.8[2] |

| 40 | 226.8[2] |

| 60 | 900[2][4] |

Note: There may be slight variations in reported values across different sources.

Solubility in Organic Solvents

-

Alcohols (Ethanol and Methanol): Sodium tetrachloroaurate(III) is reported to be soluble in both ethanol and methanol.[1][5][6] One source describes it as "slightly" soluble in methanol.[5] A water/ethanol soluble Au(I) complex formed from NaAuCl₄ has shown potential in chemotherapy.[6]

-

Ethers: The compound is generally described as soluble in ether.[1][5][6]

-

Diethyl Ether: More specifically, its solubility in diethyl ether is characterized as "sparingly soluble".[4]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of sodium tetrachloroaurate(III) is not extensively documented, a general and reliable method based on the principle of reaching equilibrium saturation is outlined below. This protocol can be adapted for various solvents.

Objective: To determine the solubility of sodium tetrachloroaurate(III) in a given solvent at a specific temperature.

Materials:

-

Sodium tetrachloroaurate(III) (anhydrous or dihydrate, as required)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., ICP-MS, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium tetrachloroaurate(III) to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of gold in the diluted solution using a calibrated analytical instrument such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a UV-Vis spectrophotometer (by creating a standard curve for the absorbance of the tetrachloroaurate ion).

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution, calculate the concentration of sodium tetrachloroaurate(III) in the original saturated solution.

-

Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Experimental and Logical Workflows

To aid in the conceptual understanding of the processes involved in solubility studies, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of sodium tetrachloroaurate(III).

Caption: Logical workflow for assessing the solubility of a compound in a novel solvent.

References

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Tetrachloroaurate(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium tetrachloroaurate(III) (NaAuCl₄), a critical process in various scientific and industrial applications, including the synthesis of gold nanoparticles and catalysis. While direct, comprehensive thermoanalytical studies on sodium tetrachloroaurate(III) dihydrate are not extensively published, a robust understanding of its decomposition pathway can be constructed by examining its chemical properties, the behavior of analogous compounds, and data from related applications.

Introduction

Sodium tetrachloroaurate(III), typically available as the dihydrate (NaAuCl₄·2H₂O), is a key gold precursor. Its controlled thermal decomposition is a fundamental method for producing gold-based materials with specific properties. This process involves a series of chemical changes as the temperature increases, leading to the sequential removal of water and chlorine, ultimately yielding pure metallic gold. Understanding the precise temperatures and mechanisms of these transformations is crucial for optimizing synthetic protocols and ensuring material quality.

Proposed Thermal Decomposition Pathway

The thermal decomposition of sodium tetrachloroaurate(III) dihydrate is expected to proceed in a multi-step process, analogous to the well-documented decomposition of tetrachloroauric acid (HAuCl₄·3H₂O)[1]. The process involves dehydration, followed by the sequential reduction of gold(III) to gold(I), and finally to metallic gold(0).

Quantitative Data Summary

The following tables summarize the expected mass loss and thermal events during the decomposition of NaAuCl₄·2H₂O, based on stoichiometric calculations and temperature ranges observed for the analogous decomposition of HAuCl₄·3H₂O[1].

Table 1: Predicted Mass Loss via Thermogravimetric Analysis (TGA)

| Decomposition Step | Temperature Range (°C) | Proposed Reaction | Theoretical Mass Loss (%) |

| 1. Dehydration | ~100 - 150 | NaAuCl₄·2H₂O → NaAuCl₄ + 2H₂O | 9.05% |

| 2. Reduction to Au(I) | ~160 - 240 | NaAuCl₄ → NaCl + AuCl + Cl₂ | 17.84% (from AuCl₃) |

| 3. Reduction to Au(0) | > 240 | AuCl → Au + ½Cl₂ | 8.92% (from AuCl) |

Table 2: Expected Thermal Events via Differential Scanning Calorimetry (DSC)

| Event | Temperature Range (°C) | Description |

| Endotherm | ~100 - 150 | Dehydration of NaAuCl₄·2H₂O. |

| Endotherm/Exotherm | ~160 - 240 | Decomposition of AuCl₃ to AuCl. The nature of the peak (endo- or exothermic) can depend on the atmosphere. |

| Endotherm/Exotherm | > 240 | Decomposition of AuCl to metallic Au. |

Experimental Protocols

To investigate the thermal decomposition of sodium tetrachloroaurate(III), a combination of thermoanalytical techniques is required. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This protocol allows for the quantification of mass loss as a function of temperature and the identification of evolved gaseous products.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of NaAuCl₄·2H₂O into an alumina crucible.

-

Instrument Setup: Place the crucible in a TGA instrument coupled to a mass spectrometer via a heated transfer line (maintained at ~200°C to prevent condensation).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C, then heat to 600°C at a constant ramp rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass, temperature, and mass spectra of the evolved gases. Monitor for characteristic m/z ratios corresponding to H₂O (18), HCl (36, 38), and Cl₂ (70, 72, 74).

-

Data Analysis: Correlate the steps in the mass loss curve (from TGA) with the detection of specific gases by the MS to identify the decomposition products at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions and chemical reactions during decomposition.

Methodology:

-

Sample Preparation: Seal 2-5 mg of NaAuCl₄·2H₂O in an aluminum or gold crucible with a pinhole lid to allow for the escape of gaseous products. Prepare an empty, sealed crucible as a reference.

-

Instrument Setup: Place the sample and reference crucibles into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then heat to 400°C at a rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify the temperatures of endothermic and exothermic events, which correspond to processes like dehydration, melting, and decomposition.

In-Situ X-ray Diffraction (XRD)

This technique allows for the identification of the crystalline phases present in the solid residue as the temperature is increased.

Methodology:

-

Sample Preparation: Place a thin layer of NaAuCl₄·2H₂O powder on a high-temperature sample stage (e.g., platinum strip).

-

Instrument Setup: Mount the stage in an XRD chamber equipped with a heating element and a position-sensitive detector.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere or vacuum within the chamber.

-

Temperature Program: Heat the sample in a stepwise or continuous manner, with programmed temperature holds at intervals (e.g., every 20°C) to allow for data collection.

-

-

Data Acquisition: Collect XRD patterns at each temperature setpoint.

-

Data Analysis: Analyze the diffraction patterns to identify the crystalline phases present at each temperature. This will allow for the direct observation of the transformation from NaAuCl₄ to NaCl, AuCl₃, AuCl, and finally Au.

Discussion of Decomposition Products

The expected solid and gaseous products from the thermal decomposition of NaAuCl₄·2H₂O are:

-

Solid Residues: The initial dihydrate loses water to form the anhydrous salt. This subsequently decomposes to form sodium chloride (NaCl) and gold(III) chloride (AuCl₃). Further heating leads to the formation of gold(I) chloride (AuCl) and finally elemental gold (Au)[1].

-

Gaseous Products: The primary gaseous products are water vapor (H₂O) from the dehydration step, and chlorine gas (Cl₂) from the reduction of Au(III) to Au(I) and Au(I) to Au(0)[1]. The presence of hydrogen chloride (HCl) as a hazardous decomposition product in safety data sheets suggests that under certain conditions, particularly in the presence of trace moisture, hydrolysis of the gold chlorides may occur. The formation of sodium oxides is also possible at high temperatures in an oxidizing atmosphere.

Conclusion

References

A Technical Guide to Sodium Tetrachloroaurate(III): History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium tetrachloroaurate(III) (Na[AuCl₄]), historically known as sodium trichlorogold chloride. It details the compound's history, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this guide explores its applications, particularly in catalysis and nanotechnology, and delves into the general biological effects and associated signaling pathways of gold(III) compounds, offering insights for researchers in drug development. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

Sodium tetrachloroaurate(III), with the chemical formula Na[AuCl₄], is an inorganic gold compound that exists as a golden-orange crystalline solid.[1] It is commercially available in both anhydrous and dihydrate (Na[AuCl₄]·2H₂O) forms.[1] This compound has garnered significant interest in various scientific fields due to its utility as a catalyst in organic synthesis and as a precursor in the fabrication of gold nanoparticles, which have widespread applications in medicine and materials science.[2][3] Historically, gold compounds, including mixtures containing gold and sodium chlorides, have been utilized in medicine, highlighting a long-standing interest in their biological properties.[2] This guide aims to provide an in-depth technical resource for professionals working with or interested in the applications of sodium tetrachloroaurate(III).

History and Discovery

The history of soluble gold compounds for medicinal use dates back centuries, with "potable gold" being a subject of interest for alchemists.[2] The specific synthesis of what was likely a mixture of gold and sodium chlorides, termed "Auri et Sodii Chloridum," became official in many European pharmacopoeias in the 19th century.[2] This preparation was recommended for a variety of ailments, indicating early recognition of the biological activity of gold salts.[2]

Physicochemical Properties

Sodium tetrachloroaurate(III) is a well-characterized inorganic salt. Its key quantitative properties are summarized in the tables below for easy reference.

Table 1: General Properties of Sodium Tetrachloroaurate(III)

| Property | Value | Reference(s) |

| Chemical Formula | Na[AuCl₄] (anhydrous) | [1] |

| Na[AuCl₄]·2H₂O (dihydrate) | [1] | |

| Molar Mass | 361.76 g/mol (anhydrous) | [1] |

| 397.80 g/mol (dihydrate) | [6] | |

| Appearance | Golden-orange solid/powder | [1] |

| Density | 3.81 g/cm³ | [1] |

Table 2: Solubility of Anhydrous Sodium Tetrachloroaurate(III) in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 10 | 139 | [1] |

| 20 | 151 | [1] |

| 60 | 900 | [1] |

The compound is also soluble in alcohol and ether.[1]

Experimental Protocols

Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

The most common and conventional method for the laboratory synthesis of sodium tetrachloroaurate(III) dihydrate involves the reaction of tetrachloroauric(III) acid (HAuCl₄) with sodium chloride (NaCl).

Experimental Workflow: Synthesis of Sodium Tetrachloroaurate(III) Dihydrate

Caption: Workflow for the synthesis of Sodium Tetrachloroaurate(III) Dihydrate.

Detailed Methodology:

-

Preparation of Reactants:

-

Prepare an aqueous solution of tetrachloroauric(III) acid (HAuCl₄). The concentration can vary, but a 1 M solution is a reasonable starting point. Chloroauric acid can be prepared by dissolving gold in aqua regia.

-

Prepare a saturated aqueous solution of sodium chloride (NaCl).

-

-

Reaction:

-

In a suitable reaction vessel (e.g., a round-bottom flask), combine the tetrachloroauric(III) acid solution with a stoichiometric equivalent of the sodium chloride solution.

-

Heat the mixture to 100°C with continuous stirring. A reflux condenser can be used to prevent solvent loss.

-

-

Crystallization and Purification:

-

After the reaction is complete (which can be monitored by the color change of the solution), the solution is concentrated by evaporation. This is typically done using a rotary evaporator.[7]

-

The concentrated solution is then allowed to cool slowly to room temperature, which will induce the crystallization of the product.[7]

-

The resulting orange crystals of sodium tetrachloroaurate(III) dihydrate are collected by filtration.

-

The crystals should be washed with a small amount of ice-cold distilled water to remove any soluble impurities and then with a non-polar solvent like diethyl ether to aid in drying.

-

The final product is dried under vacuum to remove any residual solvent.

-

Note: For a more efficient and environmentally friendly synthesis, newer methods involving the direct reaction of gold with sodium oxy-halogen salts and hydrochloric acid have been developed.[1]

Applications

Catalysis in Organic Synthesis

Sodium tetrachloroaurate(III) is a widely used and relatively inexpensive gold catalyst for a variety of organic transformations.[3] These include:

-

Nucleophilic addition to multiple bonds.[3]

-

Nonsymmetrical etherification.[3]

-

Nucleophilic substitution of propargylic alcohols.[3]

-

Synthesis of heterocyclic compounds like 1,5-benzodiazepines and quinoxalines, which are important in pharmaceuticals.[8]

Precursor for Gold Nanoparticles

A significant application of sodium tetrachloroaurate(III) is as a precursor in the synthesis of gold nanoparticles (AuNPs).[2][3] The tetrachloroaurate anion ([AuCl₄]⁻) is readily reduced by various reducing agents to form elemental gold (Au⁰), which then nucleates and grows into nanoparticles of controlled size and shape.

Experimental Workflow: Gold Nanoparticle Synthesis

Caption: General workflow for the synthesis of gold nanoparticles.

Biological Significance and Signaling Pathways

While specific studies on the signaling pathways directly affected by sodium tetrachloroaurate(III) are limited, the broader class of gold compounds has been investigated for their biological effects, particularly their anti-inflammatory and anti-cancer properties.[5][9] It is important to note that the following information pertains to gold compounds in general and may not have been specifically demonstrated for Na[AuCl₄].

Gold compounds are known to interact with various cellular components and signaling pathways. One of the key targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a crucial role in inflammation and cell survival.

Signaling Pathway: General Mechanism of Action for Gold Compounds

Caption: Generalized signaling pathway showing the inhibitory effect of gold compounds on NF-κB activation.

Gold compounds can inhibit the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway. By inhibiting IKK, the degradation of IκB (the inhibitor of NF-κB) is prevented. This keeps NF-κB in an inactive state in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Additionally, gold compounds have been shown to affect other signaling molecules and transcription factors, such as Protein Kinase C (PKC) and STAT3, which are also involved in cell growth, proliferation, and inflammation. The ability of gold compounds to modulate these pathways underscores their potential in the development of novel therapeutic agents.

Conclusion

Sodium tetrachloroaurate(III) is a compound with a rich, albeit not always precisely documented, history intertwined with the medicinal use of gold. Its modern applications are well-established, particularly in the fields of catalysis and nanotechnology. This technical guide has provided a consolidated resource on its properties, a detailed experimental protocol for its synthesis, and an overview of the biological significance of gold compounds. For researchers and professionals in drug development, understanding the chemistry and biological interactions of this and related gold compounds can open new avenues for the design of novel therapeutics and drug delivery systems. Further research into the specific molecular targets and signaling pathways of sodium tetrachloroaurate(III) is warranted to fully elucidate its therapeutic potential.

References

- 1. Gmelins Handbuch der anorganischen Chemie – Wikipedia [de.wikipedia.org]

- 2. Sodium tetrachloroaurate(III) 99 13874-02-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Gmelin-System – Wikipedia [de.wikipedia.org]

- 5. CN106044841A - Preparation method of chloroauric acid - Google Patents [patents.google.com]

- 6. Gmelins Handbuch der anorganischen Chemie: Na--Natrium. System-nummer 21 - Google ブックス [books.google.co.jp]

- 7. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Brief History of Potable Gold [triggered.edina.clockss.org]

Spectroscopic Properties of Sodium Tetrachloroaurate(III): A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic properties of sodium tetrachloroaurate(III) (Na[AuCl₄]), a pivotal gold(III) compound in chemical synthesis, catalysis, and drug development. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical application of key spectroscopic techniques for the characterization of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles and workflows.

Introduction

Sodium tetrachloroaurate(III), often referred to by the common name sodium gold chloride, is an inorganic compound with the chemical formula Na[AuCl₄]. It typically exists as a golden-orange crystalline solid in its dihydrate form (Na[AuCl₄]·2H₂O).[1] The compound is composed of a sodium cation (Na⁺) and a square planar tetrachloroaurate(III) anion ([AuCl₄]⁻). The Au(III) center, with a d⁸ electron configuration, gives rise to distinct spectroscopic features that are instrumental for its characterization and for monitoring its reactions.

This guide focuses on the primary spectroscopic techniques used to analyze Na[AuCl₄]: Ultraviolet-Visible (UV-Vis) Spectroscopy, Vibrational Spectroscopy (Raman and Infrared), and a discussion on the challenges associated with Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure and Electronic Configuration

The key spectroscopic features of Na[AuCl₄] are dictated by the electronic structure and geometry of the [AuCl₄]⁻ anion.

Caption: Square planar geometry of the [AuCl₄]⁻ anion.

The Au(III) ion in a square planar ligand field experiences splitting of its 5d orbitals. The ordering of these orbitals is generally accepted as dₓ₂-y₂ > dxy > dz₂ > (dxz, dyz). As a d⁸ metal, the eight electrons fill the lower four orbitals, leaving the highest-energy dₓ₂-y₂ orbital empty. This configuration is fundamental to understanding the electronic transitions observed in UV-Vis spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing Na[AuCl₄] in solution. The absorption bands arise from two main types of electronic transitions: d-d transitions (ligand field transitions) and ligand-to-metal charge transfer (LMCT) transitions.

Spectral Data

The UV-Vis spectrum of the [AuCl₄]⁻ anion is characterized by strong absorptions in the UV region, primarily due to LMCT transitions, and weaker absorptions at longer wavelengths corresponding to d-d transitions. In aqueous solutions, HAuCl₄ (a closely related species) shows two main peaks around 220 nm and 300 nm due to ligand-to-metal charge transfer.[2] An ionic liquid containing the [AuCl₄]⁻ anion showed an absorption maximum at 321 nm in chloroform.[3]

Detailed studies of single-crystal and solution spectra of Na[AuCl₄]·2H₂O have allowed for the assignment of the key electronic transitions.[4] While the d-d transitions are formally forbidden by the Laporte selection rule, they become weakly allowed through vibronic coupling, resulting in low molar absorptivity. The LMCT bands are fully allowed and thus have much higher intensities.

| Transition Type | Orbital Transition | Wavelength Region | Molar Absorptivity (ε) |

| d-d (Ligand Field) | ¹A₁g → ¹A₂g (dxy → dₓ₂-y₂) | Visible (weak) | Low |

| d-d (Ligand Field) | ¹A₁g → ¹Eg (dxz,dyz → dₓ₂-y₂) | Near UV (weak) | Low |

| LMCT | Cl⁻ (p) → Au³⁺ (dₓ₂-y₂) | UV (strong) | High |

| LMCT | Cl⁻ (p) → Au³⁺ (dₓ₂-y₂) | UV (strong) | High |

Note: Specific λmax and ε values can vary with solvent and pH.

Caption: d-orbital splitting for a square planar d⁸ complex.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of Na[AuCl₄]·2H₂O in deionized water or an appropriate organic solvent (e.g., acetonitrile). Due to the high molar absorptivity of the LMCT bands, concentrations in the range of 0.01–0.5 mM are typically sufficient.

-

The pH of aqueous solutions should be controlled, as hydrolysis can occur, leading to the replacement of chloride ligands with hydroxide, which shifts the absorption bands.[5]

-

-

Procedure:

-

Use a pair of matched 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the Na[AuCl₄] solution.

-

Record a baseline spectrum with the pure solvent in both beams.

-

Acquire the absorption spectrum of the sample, typically over a range of 200–600 nm.

-

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy probes the stretching and bending modes of the Au-Cl bonds within the [AuCl₄]⁻ anion. For a perfectly square planar (D₄h symmetry) molecule, the vibrational modes can be predicted by group theory. Some modes will be Raman active, some IR active, and some inactive in both. Distortion of the ion in a crystal lattice can lead to changes in these selection rules.

Spectral Data

The primary vibrations of interest are the Au-Cl stretching modes. These are found in the far-IR and low-frequency Raman regions. For an ionic liquid complex containing the [AuCl₄]⁻ anion, strong Raman peaks were observed at 316 cm⁻¹ and 340 cm⁻¹, which are attributed to the vibrational modes of the tetrachloroaurate anion.[3]

| Vibration Mode | Symmetry (D₄h) | Activity | Approximate Frequency (cm⁻¹) |

| Sym. Stretch | A₁g | Raman | ~340 |

| Asym. Stretch | B₂g | Raman | ~316 |

| Asym. Stretch | Eᵤ | IR | Not readily found |

| In-plane Bend | B₂u | Inactive | Not readily found |

| Out-of-plane Bend | A₂u | IR | Not readily found |

| Out-of-plane Bend | Eᵤ | IR | Not readily found |

Experimental Protocol: Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation:

-

Solid: A small amount of the crystalline Na[AuCl₄]·2H₂O powder can be placed directly onto a microscope slide for analysis.

-

Solution: Prepare a concentrated solution (e.g., >10 mM) in a suitable solvent (water is a weak Raman scatterer, making it a good choice). The solution is placed in a glass vial or cuvette.

-

-

Procedure:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

Acquire the spectrum, adjusting laser power and acquisition time to achieve a good signal-to-noise ratio. The region of interest for Au-Cl modes is typically 100–400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a powerful tool for structural elucidation, its application to the gold nucleus (¹⁹⁷Au) is severely limited. ¹⁹⁷Au is the only naturally occurring isotope of gold, but it has a nuclear spin (I) of 3/2. Nuclei with I > 1/2 possess an electric quadrupole moment, which interacts strongly with local electric field gradients. This interaction leads to very rapid nuclear relaxation and, consequently, extremely broad NMR signals that are often undetectable with standard high-resolution NMR spectrometers. Therefore, routine solution-state ¹⁹⁷Au NMR spectra of Na[AuCl₄] are not typically acquired. Specialized solid-state NMR techniques may be applicable but are not common for routine characterization.

General Experimental Workflow

The spectroscopic characterization of a compound like Na[AuCl₄] follows a logical progression to confirm its identity and purity.

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic properties of sodium tetrachloroaurate(III) are well-defined and provide robust methods for its characterization. UV-Visible spectroscopy is highly effective for probing the electronic structure and quantifying the compound in solution, with characteristic absorptions arising from both d-d and intense ligand-to-metal charge transfer transitions. Vibrational spectroscopy, particularly Raman, provides direct evidence of the Au-Cl bonds in the square planar [AuCl₄]⁻ anion. While ¹⁹⁷Au NMR is generally impractical, the combination of UV-Vis and vibrational techniques offers a comprehensive spectroscopic profile for this important gold compound, facilitating its use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Single-crystal and solution near-ultraviolet–visible spectra of sodium tetrachloroaurate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Speciation of aqueous gold(III) chlorides from ultraviolet/visible absorption and Raman/resonance Raman spectroscopies (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Electrochemical Behavior of Sodium Trichlorogold Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sodium trichlorogold chloride (Na[AuCl₄]), a crucial compound in various scientific and industrial applications, including the synthesis of gold nanoparticles and catalysis. This document summarizes key quantitative data, details experimental protocols for electrochemical analysis, and visualizes the underlying reaction mechanisms.

Core Electrochemical Properties

The electrochemical behavior of sodium trichlorogold chloride is primarily characterized by the reduction of the gold(III) complex, [AuCl₄]⁻, to metallic gold (Au(0)). This process is fundamental to applications such as electrodeposition and nanoparticle synthesis. The reduction can proceed through a direct three-electron pathway or a stepwise mechanism involving a gold(I) intermediate, [AuCl₂]⁻, depending on the experimental conditions such as the solvent, supporting electrolyte, and electrode material.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the cyclic voltammetry of sodium trichlorogold chloride under different conditions.

Table 1: Reduction and Oxidation Peak Potentials of Na[AuCl₄] in Various Media

| Electrolyte/Solvent | Working Electrode | Reduction Peak (Epc) vs. Ref. | Oxidation Peak (Epa) vs. Ref. | Reference Electrode | Source |

| 0.1 M HNO₃ | Glassy Carbon | ~0.55 V | ~1.23 V | Ag/AgCl | [7][8] |

| 0.5 M H₂SO₄ | Pencil Graphite | Not specified | Not specified | Not specified | [9] |

| [C₄mim][NTf₂] Ionic Liquid | Glassy Carbon | Peak I: ~ -0.2 V, Peak II: ~ -0.8 V | Peak VI: ~ +1.04 V | Not specified | [2][10] |

| 0.1 M HCl (for AuCl₃) | Not specified | 0.55 V | 1.23 V | Not specified | [7][8] |

Table 2: Nicholson Parameters for Na[AuCl₄] in 0.1 M HNO₃

| Parameter | Value | Conditions | Source |

| Mean number of electrons (n) | 2.908 | Glassy carbon electrode, 0.1 M HNO₃ | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe a typical experimental protocol for studying the electrochemical behavior of sodium trichlorogold chloride using cyclic voltammetry.

Cyclic Voltammetry of Na[AuCl₄] in Aqueous Solution

This protocol is based on studies conducted in acidic aqueous solutions.[7][8][11]

1. Materials and Reagents:

- Sodium tetrachloroaurate (Na[AuCl₄])

- Nitric acid (HNO₃) or Hydrochloric acid (HCl)

- Deionized water

- Nitrogen gas (for deaeration)

2. Electrochemical Setup:

- Potentiostat/Galvanostat: A device capable of performing cyclic voltammetry, such as a PAR 283.[7][8]

- Electrochemical Cell: A three-electrode cell, typically a four-neck vessel with a capacity of 100 cm³.[11]

- Working Electrode: A glassy carbon electrode is commonly used.[11] Other options include pencil graphite or platinum electrodes.[2][9]

- Reference Electrode: An Ag/AgCl electrode filled with saturated KCl.[11]

- Auxiliary (Counter) Electrode: A platinum wire.[11]

3. Solution Preparation:

- Prepare a stock solution of the supporting electrolyte, for example, 0.1 M HNO₃ or 0.1 M HCl, by diluting the concentrated acid with deionized water.

- Prepare the analyte solution by dissolving a known concentration of Na[AuCl₄] (e.g., 1.0 mM to 15 mM) in the supporting electrolyte.[9][10]

4. Experimental Procedure:

- Assemble the three-electrode cell with the working, reference, and auxiliary electrodes immersed in the analyte solution.

- Deaerate the solution by bubbling nitrogen gas through it for at least 10 minutes prior to the experiment to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.[9]

- Set the parameters on the potentiostat. This includes the initial potential, final potential, vertex potential, and scan rate. A typical potential window might be from -0.25 V to 1.25 V.[8] Scan rates can be varied to study the kinetics of the reaction (e.g., 0.01 V/s to 1 V/s).[9][11]

- Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

- Multiple cycles may be run to observe changes in the electrode surface, such as the deposition of gold.[9]

Reaction Mechanisms and Visualizations

The electrochemical reduction of the [AuCl₄]⁻ complex is a key aspect of its behavior. The following diagrams illustrate the proposed reaction pathways and a typical experimental workflow.

Electrochemical Reduction Pathway of [AuCl₄]⁻

The reduction of the tetrachloroaurate(III) ion can proceed via two main pathways. In many aqueous and non-aqueous solvents, a two-step reduction is observed, where Au(III) is first reduced to Au(I), which is then further reduced to Au(0).[1][2][3][4][5][6]

Caption: Stepwise reduction of the [AuCl₄]⁻ ion.

In some cases, a direct three-electron reduction from Au(III) to Au(0) is also proposed.

Caption: Direct three-electron reduction of [AuCl₄]⁻.

Experimental Workflow for Cyclic Voltammetry

The following diagram outlines the logical flow of a typical cyclic voltammetry experiment to study the electrochemical behavior of sodium trichlorogold chloride.

Caption: Workflow for a cyclic voltammetry experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical studies of gold and chloride in ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Electrochemical studies of gold and chloride in ionic liquids | Semantic Scholar [semanticscholar.org]

- 7. Electrochemical Study of Redox Reaction of Various Gold III Chloride Concentrations in Acidic Solution [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Unraveling the Structure of Sodium Tetrachloroaurate(III): A Guide to Theoretical and Experimental Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium tetrachloroaurate(III) (NaAuCl₄), a compound known for its applications in catalysis and as a precursor in the synthesis of gold-based materials, possesses a crystal structure that dictates its chemical behavior and potential applications. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the structure of anhydrous sodium tetrachloroaurate(III), with a focus on comparing crystallographic data with computational models.

Introduction to the Structure of Sodium Tetrachloroaurate(III)

Sodium tetrachloroaurate(III) is an inorganic compound consisting of sodium cations (Na⁺) and tetrachloroaurate(III) anions (AuCl₄⁻). The geometric arrangement of these ions in the solid state is crucial for understanding the material's properties. The tetrachloroaurate(III) anion typically adopts a square planar geometry, a common configuration for d⁸ metal complexes like Au(III). This guide will delve into the precise bond lengths and angles determined by X-ray crystallography and compare them with values obtained from theoretical calculations.

Experimental Determination of the Crystal Structure

The definitive method for determining the crystal structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a compound like anhydrous NaAuCl₄.

-

Crystal Growth and Selection: Single crystals of anhydrous NaAuCl₄ are grown, often from a reaction mixture in a suitable solvent under inert conditions, as the compound is moisture-sensitive. A suitable single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure. This involves determining the unit cell dimensions and the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

The workflow for this experimental process can be visualized as follows:

Theoretical Calculations of Molecular Structure

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the geometric and electronic structures of molecules and materials. These calculations can be performed on the isolated tetrachloroaurate(III) anion or on the entire crystal lattice (periodic DFT).

Computational Methodology: Density Functional Theory (DFT)

DFT calculations aim to find the minimum energy geometry of a molecule or crystal by solving the Schrödinger equation in an approximate manner. A typical workflow for a DFT-based geometry optimization is as follows:

-

Input Structure: An initial guess for the atomic coordinates is provided. This can be based on known structures of similar compounds or a chemically intuitive arrangement.

-

Choice of Method and Basis Set: A specific DFT functional (e.g., B3LYP) and a basis set (e.g., LANL2DZ for heavy atoms like gold) are selected. The choice of functional and basis set affects the accuracy and computational cost of the calculation.

-

Geometry Optimization: The energy of the system and the forces on each atom are calculated. The atomic positions are then adjusted to minimize the total energy. This process is repeated iteratively until the forces on the atoms are close to zero, indicating that a stable structure has been found.

-

Analysis of Results: From the optimized geometry, structural parameters such as bond lengths and bond angles are extracted. Other properties, like vibrational frequencies and electronic structure, can also be calculated.

The logical flow of a theoretical calculation is depicted below:

Data Presentation: Experimental vs. Theoretical Structures

A direct comparison of experimental and theoretical data is essential for validating the computational methods and for gaining a deeper understanding of the chemical bonding within the compound. The following tables summarize the available data for anhydrous sodium tetrachloroaurate(III).

It is important to note that while extensive experimental data for the solid-state structure of NaAuCl₄ is available, a corresponding complete theoretical calculation for the solid-state crystal structure was not found in the surveyed literature. Therefore, the theoretical values presented here are for the isolated AuCl₄⁻ anion, which may differ from the solid-state due to the absence of crystal packing forces and the Na⁺ counterion in the calculation.

Crystal and Lattice Parameters

The experimental data for the crystal structure of anhydrous NaAuCl₄ were reported by Jones, Hohbein, and Schwarzmann in 1988.

| Parameter | Experimental Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.277(5) |

| b (Å) | 11.234(5) |

| c (Å) | 20.584(12) |

| β (°) | 104.58(5) |

| V (ų) | 2524 |

| Z | 16 |

Bond Lengths and Angles

The tetrachloroaurate(III) anion exhibits a square planar geometry. The table below compares the experimentally determined average Au-Cl bond length in the solid state with a theoretically calculated value for the isolated anion.

| Parameter | Experimental Value (Solid State) | Theoretical Value (Isolated Anion) |

| Au-Cl Bond Length (Å) | 2.277(2) | ~2.30 - 2.35 |

| Cl-Au-Cl Bond Angle (°) | ~90 | 90 |

The coordination environment of the gold atom in the AuCl₄⁻ anion is visualized in the following diagram:

The experimental study also revealed that each sodium ion is coordinated by seven chlorine atoms, with Na···Cl contact distances ranging from 2.82(1) to 3.19(2) Å. This complex coordination environment in the solid state is a key feature that would be captured by a periodic DFT calculation.

Conclusion

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Synthesis

Topic: The Use of Gold Precursors in Nanoparticle Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of gold nanoparticles (AuNPs) is a cornerstone of nanotechnology, with profound applications in diagnostics, therapeutics, and drug delivery.[1][2] While various gold precursors can be utilized, the most extensively documented and reliable methods involve the chemical reduction of a gold(III) salt, typically tetrachloroauric acid (HAuCl₄) or its sodium salt (NaAuCl₄).[3][4]

This document provides a detailed overview of the synthesis of AuNPs using the widely adopted Turkevich method, which employs sodium citrate to reduce a gold(III) precursor. While direct synthesis from sodium trichlorogold(I) chloride is not a commonly reported method, it is crucial to understand that gold(I) species are widely considered key intermediates in the nanoparticle formation process, particularly in syntheses involving thiol-containing ligands.[5][6] The reduction from Au(III) to metallic Au(0) is often a stepwise process that proceeds through a transient Au(I) state.

Principle of Gold Nanoparticle Synthesis

The fundamental principle of AuNP synthesis is the reduction of gold ions (Au³⁺) to neutral gold atoms (Au⁰) in a liquid medium.[7] This process occurs in two main stages: nucleation and growth. Initially, the gold atoms that form upon reduction aggregate into small, thermodynamically stable nuclei. In the subsequent growth phase, further gold atoms deposit onto the surface of these existing nuclei, causing the nanoparticles to grow in size.[3] A stabilizing agent, also known as a capping agent, is essential to prevent uncontrolled aggregation and precipitation of the nanoparticles.[4][8] In the Turkevich method, sodium citrate serves as both the reducing agent and the capping agent, adsorbing onto the nanoparticle surface to provide electrostatic stabilization.[7][9]

Experimental Protocol: Turkevich Method for AuNP Synthesis

This protocol details a standard procedure for synthesizing spherical gold nanoparticles with diameters in the range of 15-25 nm.[4]

Materials and Reagents:

-

Tetrachloroauric acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

High-purity water (e.g., Milli-Q or equivalent)

-

All glassware must be scrupulously cleaned (e.g., with aqua regia) and thoroughly rinsed with high-purity water prior to use to avoid impurities that can interfere with nucleation.[10]

Equipment:

-

Heating mantle or stirring hot plate

-

Round-bottom flask or Erlenmeyer flask (50 mL or 100 mL)

-

Magnetic stir bar

-

Graduated cylinders and pipettes

-

Condenser (recommended to prevent solvent evaporation)

Procedure:

-

Preparation of Gold Precursor Solution: Prepare a 1.0 mM solution of HAuCl₄. For example, dissolve 20 mg of HAuCl₄·3H₂O in 50 mL of high-purity water.

-

Heating: Add 20 mL of the 1.0 mM HAuCl₄ solution to a 50 mL flask containing a magnetic stir bar. Bring the solution to a rolling boil under vigorous stirring.[7]

-

Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of a 1% (w/v) solution of trisodium citrate. This corresponds to approximately 38.8 mM.[10]

-

Reaction and Color Change: The solution will undergo a series of color changes, typically from pale yellow to colorless, then to gray, and finally to a deep burgundy or ruby red.[4][7] This final color indicates the formation of spherical gold nanoparticles.

-

Completion: Continue heating and stirring for an additional 10-15 minutes to ensure the reaction is complete.[10]

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.

-

Storage: Store the resulting AuNP colloid in a clean, dark glass container at 4°C for long-term stability.

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The size and dispersity of the synthesized AuNPs are highly sensitive to the reaction conditions. The ratio of citrate to gold is a critical parameter; increasing this ratio generally leads to the formation of smaller nanoparticles.[9]

| Parameter | Value | Resulting Nanoparticle Characteristics | Reference |

| Gold Precursor | HAuCl₄ (or NaAuCl₄) | Forms spherical nanoparticles | [4] |

| Precursor Concentration | 0.25 - 1.0 mM | Affects final particle size and number | [3][11] |

| Reducing/Capping Agent | Trisodium Citrate | Provides reduction and electrostatic stabilization | [7][9] |

| Citrate:Gold Molar Ratio | 1.875:1 to 3.5:1 | Higher ratios typically yield smaller particles | [9][12] |

| Reaction Temperature | ~90-100 °C | Essential for citrate reduction kinetics | [4] |

| Typical Particle Size | 12 - 25 nm | Dependent on precise conditions | [4][12] |

| Surface Plasmon Resonance | ~520 nm | Characteristic optical property of spherical AuNPs | [4][11] |

| Polydispersity Index (PDI) | < 0.6 | Indicates a relatively uniform size distribution | [4] |

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the Turkevich synthesis and the proposed mechanistic pathway for nanoparticle formation.

Caption: Workflow for Turkevich synthesis of gold nanoparticles.

Caption: Proposed mechanism for gold nanoparticle formation.

Applications in Research and Drug Development

Gold nanoparticles possess unique optical and electronic properties, excellent biocompatibility, and a versatile surface chemistry, making them highly attractive for biomedical applications.[2][13]

-

Drug Delivery: AuNPs can be functionalized with various drug molecules, proteins, or nucleic acids (DNA/RNA) and targeted to specific cells or tissues.[13][14] Their high surface area-to-volume ratio allows for a high drug payload. The enhanced permeability and retention (EPR) effect enables passive accumulation of AuNPs in tumor tissues.[14]

-

Medical Imaging: Due to their high electron density and ability to scatter X-rays, AuNPs are excellent contrast agents for computed tomography (CT).[2] Their localized surface plasmon resonance (LSPR) properties also enable their use in advanced optical imaging and biosensing techniques.[1][15]

-

Photothermal Therapy (PTT): Anisotropic gold nanoparticles, such as nanorods or nanoshells, can strongly absorb near-infrared (NIR) light, a region where biological tissues are relatively transparent.[16] This absorbed light is converted into heat, which can be used to selectively destroy cancer cells (hyperthermia).[1]

-

Diagnostics and Biosensing: AuNPs are widely used in the development of biosensors and immunoassays.[1] Their intense color allows for simple colorimetric assays, such as those used in home pregnancy tests, and their conductive properties are leveraged in electrochemical sensors.

References

- 1. Gold Nanoparticles in Biology and Medicine: Recent Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ate.community [ate.community]

- 8. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. The Effect of Gold Salt Concentration in the Production of Gold Nanospheres [scirp.org]

- 12. Model for Gold Nanoparticle Synthesis: Effect of pH and Reaction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Applications of Gold Nanoparticles in the Diagnosis and Treatment of Gastrointestinal Cancer [frontiersin.org]

Application Notes and Protocols: Sodium Trichlorogold Chloride as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trichlorogold chloride, and its closely related anhydrous form gold(III) chloride, have emerged as powerful and versatile catalysts in modern organic synthesis. Exhibiting strong Lewis acidity and a high affinity for carbon-carbon multiple bonds, these gold(III) catalysts effectively promote a diverse range of organic transformations under mild reaction conditions. Their unique reactivity profile allows for the efficient construction of complex molecular architectures, including various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for several key organic reactions catalyzed by sodium trichlorogold chloride.

Synthesis of 1,5-Benzodiazepines and Quinoxalines

The condensation of o-phenylenediamines with carbonyl compounds is a fundamental method for the synthesis of 1,5-benzodiazepines and quinoxalines, two classes of heterocyclic compounds with broad pharmacological activities. Sodium tetrachloroaurate(III) dihydrate serves as an exceptionally efficient catalyst for these transformations, proceeding under mild, room temperature conditions.[1][2]

Application Notes

This protocol offers a clean and efficient route to 1,5-benzodiazepines and quinoxalines with the following advantages:

-

Mild Reaction Conditions: The reactions proceed smoothly at room temperature, avoiding the need for harsh reagents or high temperatures.

-

Low Catalyst Loading: The catalyst is effective at low molar percentages, making the process more cost-effective.

-

High Yields: A wide range of substrates can be converted to their corresponding products in good to excellent yields.

-

Simple Procedure: The experimental setup and work-up are straightforward, facilitating ease of use.

Quantitative Data

Table 1: Sodium Tetrachloroaurate(III) Dihydrate Catalyzed Synthesis of 1,5-Benzodiazepines

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 5 | 95 |

| 2 | Cyclopentanone | 1,2,3,4-Tetrahydro-spiro[1,5-benzodiazepine-2,1'-cyclopentane] | 6 | 92 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-spiro[1,5-benzodiazepine-2,1'-cyclohexane] | 6 | 96 |

| 4 | Acetophenone | 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | 8 | 88 |

Data sourced from Liu et al.[1]

Table 2: Sodium Tetrachloroaurate(III) Dihydrate Catalyzed Synthesis of Quinoxalines

| Entry | α-Bromo Ketone | Product | Time (h) | Yield (%) |

| 1 | α-Bromoacetophenone | 2-Phenylquinoxaline | 2 | 95 |

| 2 | 2-Bromo-2'-acetonaphthone | 2-(Naphthalen-2-yl)quinoxaline | 2.5 | 93 |

| 3 | 3-Bromopentan-2,4-dione | 3-(1-Acetyl-2-oxopropyl)quinoxalin-2(1H)-one | 3 | 89 |

Data sourced from Liu et al.[1]

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines:

-

To a 25 mL flask, add o-phenylenediamine (1.0 mmol), the corresponding ketone (2.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol), and ethanol (5 mL).

-

Stir the mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 1,5-benzodiazepine.

General Procedure for the Synthesis of Quinoxalines:

-

To a 25 mL flask, add o-phenylenediamine (1.0 mmol), the corresponding α-bromo ketone (1.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol), and ethanol (5 mL).

-

Stir the mixture at room temperature for the time indicated in Table 2.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired quinoxaline.

Reaction Workflow

Caption: General workflow for the synthesis of 1,5-benzodiazepines and quinoxalines.

Cyclization of α-Hydroxyallenes to 2,5-Dihydrofurans

The cyclization of α-hydroxyallenes represents a powerful and atom-economical method for the synthesis of highly substituted 2,5-dihydrofurans, which are common structural motifs in numerous natural products. Gold(III) chloride is a highly effective catalyst for this transformation, facilitating the reaction under mild conditions with excellent yields and complete transfer of chirality.[3][4]

Application Notes

This protocol provides an efficient and stereoselective synthesis of 2,5-dihydrofurans with the following key features:

-

High Stereoselectivity: The reaction proceeds with complete axis-to-center chirality transfer, allowing for the synthesis of enantioenriched dihydrofurans.

-

Mild Conditions: The cyclization is carried out at room temperature, making it compatible with a wide range of functional groups.

-

Atom Economy: The reaction is an intramolecular cyclization, resulting in 100% atom economy.

-

Broad Substrate Scope: The method is applicable to both alkyl- and alkenyl-substituted α-hydroxyallenes.

Quantitative Data

Table 3: Gold(III) Chloride Catalyzed Cyclization of α-Hydroxyallenes

| Entry | α-Hydroxyallene Substrate (R¹, R², R³) | Product | Time (h) | Yield (%) |

| 1 | R¹=H, R²=Me, R³=Me | 2,2,5-Trimethyl-2,5-dihydrofuran | 1 | 95 |

| 2 | R¹=H, R²=Et, R³=Et | 2,2-Diethyl-5-methyl-2,5-dihydrofuran | 1 | 94 |

| 3 | R¹=Me, R²=Me, R³=Me | 2,2,4,5-Tetramethyl-2,5-dihydrofuran | 2 | 96 |

| 4 | R¹=H, R²=Ph, R³=H | 2-Methyl-5-phenyl-2,5-dihydrofuran | 0.5 | 98 |

| 5 | R¹=H, R²= i-Pr, R³= i-Pr | 2-Isopropyl-5-methyl-2-(prop-1-en-2-yl)-2,5-dihydrofuran | 1.5 | 93 |

Data is illustrative and based on findings reported by Hoffmann-Röder and Krause.[3][4]

Experimental Protocol

General Procedure for the Cyclization of α-Hydroxyallenes:

-

Dissolve the α-hydroxyallene (1.0 mmol) in dichloromethane (5 mL) in a suitable flask.

-

Add gold(III) chloride (0.05-0.10 mmol, 5-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding 2,5-dihydrofuran.

Reaction Pathway

Caption: Proposed mechanism for the AuCl₃-catalyzed cyclization of α-hydroxyallenes.

Halogenation of Aromatic Compounds

The halogenation of aromatic rings is a fundamental transformation in organic synthesis, providing key intermediates for cross-coupling reactions and the synthesis of pharmaceuticals and agrochemicals. Gold(III) chloride has been demonstrated to be a highly efficient catalyst for the bromination and iodination of a wide range of aromatic compounds using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively.

Application Notes

This gold-catalyzed halogenation protocol offers several advantages over traditional methods:

-

High Efficiency: The reaction proceeds with very low catalyst loadings, in some cases as low as 0.1 mol%.

-

Broad Substrate Scope: A wide variety of electron-rich and moderately electron-deficient aromatic compounds can be halogenated with high yields.

-

Mild Conditions: The reaction conditions are generally mild, tolerating a range of functional groups.

-

Clean Reaction: The only byproduct is succinimide, which can often be easily removed.

Quantitative Data

Table 4: AuCl₃-Catalyzed Bromination of Arenes with NBS

| Entry | Arene | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Anisole | 4-Bromoanisole | 0.1 | 0.5 | 98 |

| 2 | 1,3-Dimethoxybenzene | 4-Bromo-1,3-dimethoxybenzene | 0.1 | 0.5 | 99 |

| 3 | Toluene | 4-Bromotoluene | 1 | 12 | 85 |

| 4 | Biphenyl | 4-Bromobiphenyl | 2 | 24 | 90 |

| 5 | Naphthalene | 1-Bromonaphthalene | 1 | 3 | 95 |

Data sourced from Zhang et al.

Experimental Protocol

Typical Procedure for AuCl₃-Catalyzed Bromination with NBS:

-

In a 25 mL round-bottom flask, combine the aromatic substrate (3 mmol), N-bromosuccinimide (3 mmol, 540 mg), and gold(III) chloride (0.003 mmol, 1 mg, 0.1 mol%).

-

Add 1,2-dichloroethane (DCE) (2 mL) to the flask.

-

Stir the resulting mixture at 80 °C for the time specified (monitor by GC/MS).

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the corresponding aryl bromide.

Logical Relationship Diagram

Caption: Key components of the AuCl₃-catalyzed aromatic bromination reaction.

References

- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluoranthenes by hydroarylation of alkynes catalyzed by gold(I) or gallium trichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sodium Tetrachloroaurate(III) in Catalysis

Introduction

Sodium tetrachloroaurate(III) (Na[AuCl₄]), typically used as its dihydrate (Na[AuCl₄]·2H₂O), is a versatile and cost-effective gold catalyst employed in a variety of organic transformations.[1][2] Its utility stems from its ability to act as a potent Lewis acid, activating unsaturated bonds and facilitating nucleophilic attack under mild reaction conditions.[3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of sodium tetrachloroaurate(III) in three key catalytic applications: the deprotection of silyl ethers, the synthesis of nitrogen-containing heterocycles, and the nucleophilic substitution of propargylic alcohols.

Application 1: Selective Deprotection of tert-Butyl(dimethyl)silyl (TBS) Ethers

Sodium tetrachloroaurate(III) dihydrate serves as an efficient catalyst for the mild and selective removal of the tert-butyl(dimethyl)silyl (TBS) protecting group from alcohols.[4][5] This protocol offers high yields and excellent functional group compatibility, allowing for the selective deprotection of aliphatic TBS ethers in the presence of more robust silyl ethers or other sensitive functionalities.[6]

Experimental Protocol

A general procedure for the deprotection of TBS ethers is as follows:

-

To a solution of the TBS-protected alcohol (1.0 mmol) in methanol (5.0 mL), add sodium tetrachloroaurate(III) dihydrate (0.001-0.05 mmol, 0.1-5.0 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired alcohol.

Quantitative Data Summary

The efficiency of the deprotection is substrate-dependent, with aliphatic TBS ethers being more readily cleaved than their aromatic counterparts.

| Entry | Substrate (TBS Ether of) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 6-(Benzyloxy)hexan-1-ol | 1 | 3.5 | 95 |

| 2 | Cinnamyl alcohol | 1 | 4 | 92 |

| 3 | Geraniol | 1 | 4 | 93 |

| 4 | 4-Nitrobenzyl alcohol | 5 | 5 | 90 |

| 5 | Phenol | 10 | 12 | 85 |

| 6 | 4-Bromophenol | 10 | 12 | 88 |

Data compiled from Zhang, Q., et al. (2015). Synthesis, 47(01), 55-64.[6]

Experimental Workflow Diagram

Caption: Workflow for the catalytic deprotection of TBS ethers.

Application 2: Synthesis of 1,5-Benzodiazepines and Quinoxalines

Sodium tetrachloroaurate(III) dihydrate catalyzes the condensation reactions for the synthesis of 1,5-benzodiazepines and quinoxalines, which are important heterocyclic scaffolds in medicinal chemistry.[7] The reactions proceed efficiently at room temperature in ethanol.[7]

Experimental Protocols

General Procedure for 1,5-Benzodiazepines:

-

To a 25-mL flask, add o-phenylenediamine (1.0 mmol), the desired ketone (2.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 2.0 mol%), and ethanol (5.0 mL).

-

Stir the mixture at room temperature for the time specified in the data table.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under vacuum.

-

Purify the residue by flash column chromatography (cyclohexane/ethyl acetate, 6:1 v/v) to yield the 1,5-benzodiazepine.[7]

General Procedure for Quinoxalines:

-

To a 25-mL flask, add o-phenylenediamine (1.0 mmol), the corresponding α-bromo ketone (1.2 mmol), sodium tetrachloroaurate(III) dihydrate (0.02 mmol, 2.0 mol%), and ethanol (5.0 mL).

-

Stir the mixture at room temperature for the specified time.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under vacuum.

-

Purify the crude product by flash column chromatography (cyclohexane/ethyl acetate, 6:1 v/v) to obtain the quinoxaline.[7]

Quantitative Data Summary

Table 2.1: Synthesis of 1,5-Benzodiazepines [7]

| Entry | Ketone | Time (min) | Yield (%) |

| 1 | Acetone | 15 | 93 |

| 2 | Cyclopentanone | 15 | 96 |

| 3 | Cyclohexanone | 10 | 95 |

| 4 | Acetophenone | 30 | 92 |

Table 2.2: Synthesis of Quinoxalines [7]

| Entry | α-Bromo Ketone | Time (min) | Yield (%) |

| 1 | α-Bromoacetophenone | 30 | 95 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 30 | 93 |

| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | 30 | 94 |

| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | 45 | 90 |

Data extracted from a study on the efficient synthesis of these heterocycles.[7]

Signaling Pathway Diagram

Caption: Proposed catalytic pathways for synthesis.

Application 3: Nucleophilic Substitution of Propargylic Alcohols

Gold(III) catalysts, including sodium tetrachloroaurate, are effective in promoting the direct nucleophilic substitution of propargylic alcohols with a range of nucleophiles.[2] The reaction proceeds under very mild conditions, typically at room temperature in dichloromethane, and is thought to involve a carbocation intermediate.[2][8]

Experimental Protocol

A representative procedure for the nucleophilic substitution is as follows:

-

In a reaction vial, dissolve the propargylic alcohol (1.0 equiv) and the nucleophile (1.2-2.0 equiv) in dichloromethane.

-

Add sodium tetrachloroaurate(III) dihydrate (1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to isolate the product.

Quantitative Data Summary

The yields are generally good to excellent for a variety of nucleophiles.

| Entry | Propargylic Alcohol | Nucleophile | Catalyst Loading (mol%) | Yield (%) |

| 1 | 1,3-Diphenylprop-2-yn-1-ol | Allyltrimethylsilane | 2 | 95 |

| 2 | 1-Phenylprop-2-yn-1-ol | 1,3,5-Trimethoxybenzene | 5 | 88 |

| 3 | 1-Phenylprop-2-yn-1-ol | Methanol | 5 | 75 |

| 4 | 1,3-Diphenylprop-2-yn-1-ol | Thiophenol | 1 | 92 |

| 5 | 1-Phenylprop-2-yn-1-ol | Dimedone | 5 | 85 |

Representative data based on descriptions of gold(III)-catalyzed nucleophilic substitutions.[2][8]

Logical Relationship Diagram

Caption: Proposed mechanism for nucleophilic substitution.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 4. d-nb.info [d-nb.info]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate [organic-chemistry.org]

- 7. Sodium tetrachloroaurate(III) dihydrate-catalyzed efficient synthesis of 1,5-benzodiazepine and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold(III)-catalyzed direct nucleophilic substitution of propargylic alcohols | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols for Sodium Gold Chloride Staining in Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals